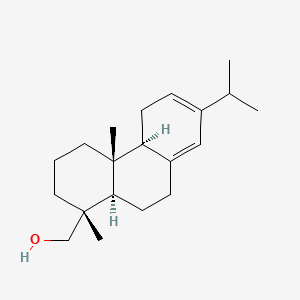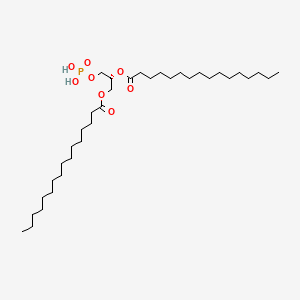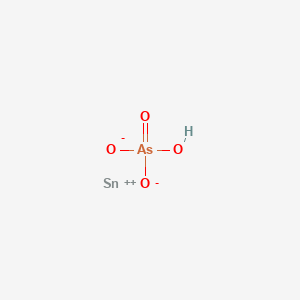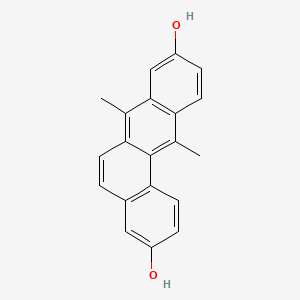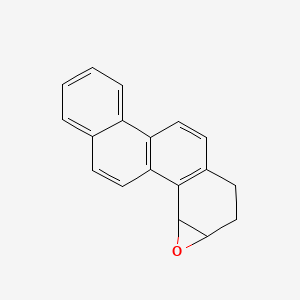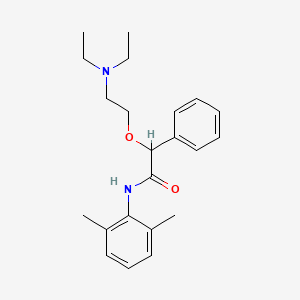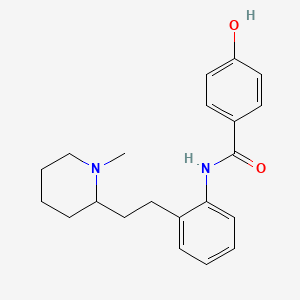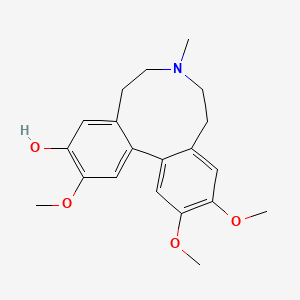
Erybidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Erybidine is a natural product found in Erythrina mexicana, Erythrina poeppigiana, and Erythrina variegata with data available.
Applications De Recherche Scientifique
Serum Metabolomics in Drug-Induced Liver Toxicity
Erybidine's impacts on liver toxicity have been studied in the context of serum metabolomics. One study used erythromycin (ERY) to produce experimental models of drug-induced liver toxicity in albino Wistar rats. The research found specific metabolic patterns in serum associated with ERY-induced liver toxicity, including alterations in glucose, glutamine, dimethylamine, and other metabolic products. These findings are crucial for understanding the mechanism of drug-induced liver toxicity and for evaluating potential anti-hepatotoxic agents (Rawat et al., 2016).
Ecological Assessment Using Carabid Beetles
Although not directly related to erybidine, the study of carabid beetles provides an interesting example of using biological indicators in ecological research. The EC project ERMAS, which included six European countries, utilized carabids to evaluate biodiversity in riverine ecotones under different environmental conditions. This approach demonstrates the broader use of biological organisms in environmental monitoring and assessment (Boscaini et al., 2000).
Informatics in Clinical Research
The Ontology of Clinical Research (OCRe) serves as an informatics foundation for clinical research, offering a comprehensive model of entities and relationships in study design protocols. This platform is instrumental in supporting the design and analysis of human studies, independent of specific study designs or clinical domains. Such informatics tools are essential for organizing and interpreting complex data in clinical research, including those involving erybidine (Sim et al., 2014).
Antibiotic Toxicity in Marine Fish
A study on erythromycin assessed its sub-lethal effects on the marine fish Sparus aurata. This research highlights the environmental impact of pharmaceuticals, including erybidine, on non-target organisms. The study's multi-biomarker approach provides insights into erythromycin's effects on detoxification, oxidative stress, genotoxicity, neurotransmission, and energy metabolism (Rodrigues et al., 2019).
Propriétés
Numéro CAS |
34083-19-7 |
|---|---|
Nom du produit |
Erybidine |
Formule moléculaire |
C20H25NO4 |
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
4,15,16-trimethoxy-10-methyl-10-azatricyclo[11.4.0.02,7]heptadeca-1(17),2,4,6,13,15-hexaen-5-ol |
InChI |
InChI=1S/C20H25NO4/c1-21-7-5-13-9-17(22)18(23-2)11-15(13)16-12-20(25-4)19(24-3)10-14(16)6-8-21/h9-12,22H,5-8H2,1-4H3 |
Clé InChI |
LWHZICJJSLUOJI-UHFFFAOYSA-N |
SMILES |
CN1CCC2=CC(=C(C=C2C3=CC(=C(C=C3CC1)OC)OC)OC)O |
SMILES canonique |
CN1CCC2=CC(=C(C=C2C3=CC(=C(C=C3CC1)OC)OC)OC)O |
Autres numéros CAS |
34083-19-7 |
Synonymes |
erybidine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



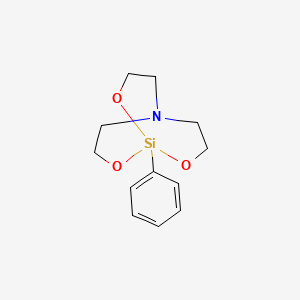
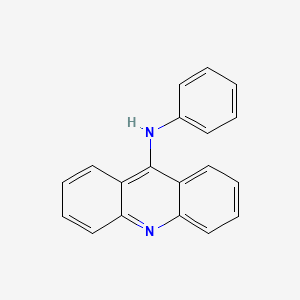
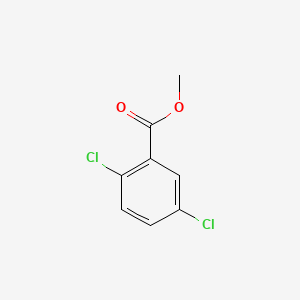
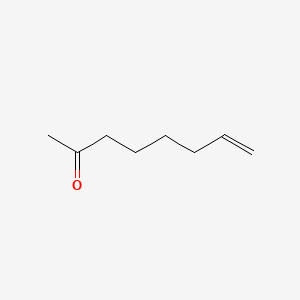
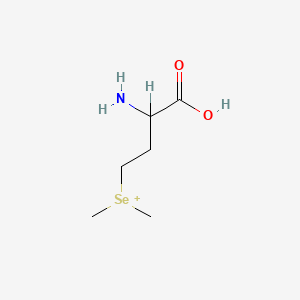
![1-N,9-N-bis(3-butan-2-yl-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-10-propan-2-yl-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl)-4,6-dimethyl-2,3-dioxo-10H-phenoxazine-1,9-dicarboxamide](/img/structure/B1211786.png)
